molecular formula C9H12F2N2 B13052997 (S)-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2hcl

(S)-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2hcl

Katalognummer: B13052997
Molekulargewicht: 186.20 g/mol
InChI-Schlüssel: XTMWBWXFOLSNPJ-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2hcl is a chemical compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2hcl typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving halogenation and substitution reactions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Amine Introduction: The amine group is introduced through reductive amination or other suitable methods.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2hcl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2hcl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2hcl involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride
  • (3,5-Difluoropyridin-4-yl)boronic acid
  • 4-(3,5-Difluoropyridin-4-yl)butan-2-ol

Uniqueness

(S)-1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2hcl is unique due to its specific structural features, such as the presence of the difluoropyridine moiety and the amine group

Eigenschaften

Molekularformel

C9H12F2N2

Molekulargewicht

186.20 g/mol

IUPAC-Name

(1S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C9H12F2N2/c1-5(2)9(12)8-6(10)3-13-4-7(8)11/h3-5,9H,12H2,1-2H3/t9-/m0/s1

InChI-Schlüssel

XTMWBWXFOLSNPJ-VIFPVBQESA-N

Isomerische SMILES

CC(C)[C@@H](C1=C(C=NC=C1F)F)N

Kanonische SMILES

CC(C)C(C1=C(C=NC=C1F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.